1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
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Overview
Description
1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzodiazole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step may involve sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the benzodiazole core.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one can undergo various chemical reactions:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylpiperidin-1-yl)-2-[2-(methylsulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
- 1-(4-methylpiperidin-1-yl)-2-[2-(ethylsulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
Uniqueness
1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is unique due to the specific combination of functional groups and the structural arrangement. This uniqueness may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)25(23,24)18-19-15-6-4-5-7-16(15)21(18)12-17(22)20-10-8-14(3)9-11-20/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMANULALSRAWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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